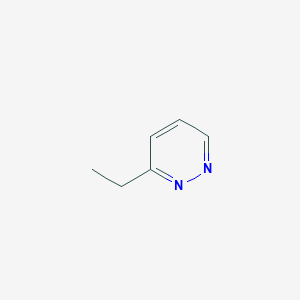

![molecular formula C14H15N3O3S B2470611 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide CAS No. 313660-17-2](/img/structure/B2470611.png)

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

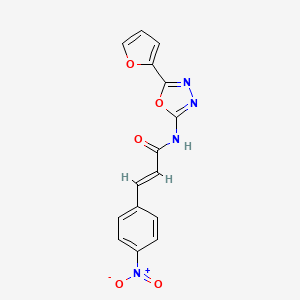

“N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Process : N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide and similar compounds have been synthesized through various chemical reactions and characterized using spectroscopic methods such as FT-IR, NMR, and LCMS. This process is crucial for understanding the structural and chemical properties of these compounds (Salian, Narayana, & Sarojini, 2017).

X-ray Powder Diffraction Studies : The structural analysis of similar compounds through X-ray powder diffraction provides valuable insights into their crystalline structure and composition, which is essential for understanding their physical and chemical properties (Wang et al., 2015).

Biological and Medicinal Applications

Potential in Treating Neurological Disorders : Some derivatives of this compound have shown promise as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These compounds have been found effective in blocking the enzyme in animal models, suggesting potential therapeutic applications (Röver et al., 1997).

Anthelmintic Properties : Analogues of this compound have been studied for their anthelmintic activity, with some compounds displaying effectiveness against parasitic nematodes. This suggests their potential use in developing new treatments for parasitic infections (Silva et al., 2022).

Antimicrobial and Anticancer Agents : Several derivatives have been synthesized and evaluated for their anticandidal and anticancer activities. Some of these compounds have shown significant efficacy against specific fungal strains and cancer cell lines, indicating their potential as therapeutic agents (Altıntop et al., 2014).

Antibacterial and Antifungal Activity : Some derivatives have exhibited promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Reddy et al., 2018).

Polymer Synthesis : The compound and its derivatives have been utilized in the synthesis of various polymers, such as poly(amide-ester)s and poly(amide-carbonate)s, demonstrating its utility in polymer chemistry (Tagle et al., 1999).

Fluorophores for Aluminium Detection : Derivatives of this compound have been studied as fluorophores for selective detection of aluminum ions, which is significant in environmental monitoring and biological research (Lambert et al., 2000).

Antiprotozoal Agents : Research indicates the potential of this compound derivatives as antiprotozoal agents, showing effectiveness against malaria and trypanosomiasis in preclinical studies (Ekoh et al., 2021).

Orientations Futures

The future directions for research on “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of thiazole compounds, it may also be of interest to investigate its potential applications in medicinal chemistry .

Mécanisme D'action

Amides are a type of functional group that are often found in a wide range of drugs and biological molecules. They can interact with biological targets through hydrogen bonding and other types of intermolecular forces .

Thiazoles, on the other hand, are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the ring. Thiazoles are found in many important drugs and have diverse biological activities. For example, certain thiazole derivatives have been found to have antimicrobial properties .

Propriétés

IUPAC Name |

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-3-4-13(18)16-14-15-12(9-21-14)10-5-7-11(8-6-10)17(19)20/h5-9H,2-4H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKKSQCMKLFPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yloxy)-N-(4-methoxyphenethyl)azetidine-1-carboxamide](/img/structure/B2470529.png)

![1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2470534.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B2470535.png)

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)

![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)

![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)